5-Hydroxy Dantrolene
5-Hydroxy Dantrolene
5-Hydroxydantrolene belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. 5-Hydroxydantrolene is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Hydroxydantrolene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5-hydroxydantrolene is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
52130-25-3
VCID:
VC0195765
InChI:
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+
SMILES:
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Molecular Formula:
C14H10N4O6
Molecular Weight:
330.25 g/mol
5-Hydroxy Dantrolene
CAS No.: 52130-25-3
Impurities
VCID: VC0195765
Molecular Formula: C14H10N4O6
Molecular Weight: 330.25 g/mol
Purity: > 95%
CAS No. | 52130-25-3 |
---|---|
Product Name | 5-Hydroxy Dantrolene |
Molecular Formula | C14H10N4O6 |
Molecular Weight | 330.25 g/mol |
IUPAC Name | 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+ |
Standard InChIKey | PGORTQZSSAZLCK-VIZOYTHASA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Appearance | Yellow Solid |
Melting Point | 230-232°C |
Description | 5-Hydroxydantrolene belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. 5-Hydroxydantrolene is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Hydroxydantrolene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5-hydroxydantrolene is primarily located in the cytoplasm. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 5-Hydroxy-1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione |
PubChem Compound | 9577331 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume